Cas no 92-94-4 (4-phenyl-1,1'-biphenyl)

4-phenyl-1,1'-biphenyl structure
4-phenyl-1,1'-biphenyl structure
Product Name:4-phenyl-1,1'-biphenyl
N.o CAS:92-94-4
MF:C18H14
MW:230.303764820099
MDL:MFCD00003061
CID:34677
PubChem ID:253660907
Update Time:2024-10-26

4-phenyl-1,1'-biphenyl Propriedades químicas e físicas

Nomes e Identificadores

    • p-Terphenyl
    • 1,4-Diphenylbenzene
    • 1,1':4',1''-Terphenyl
    • 4-Phenylbiphenyl
    • p-Terphenyl (purified by sublimation)
    • p-Terphenyl Solution
    • [1,1',4',1'']terphenyl
    • 1,1',4',1''-tertphenyl
    • 1,4-Dinitrobenzene
    • 4-(2-methyl-2-propylsulfanyl)phenol
    • 4-tert-butyl-thiophenol
    • para-t-butyl-thiophenol
    • para-terphenyl
    • Phenol,4-[(1,1-dimethylethyl)thio]
    • p-tert-butylthiophenol
    • tert-butyl 4-hydroxyphenyl sulfide
    • PTP
    • 1,4-Diphenylbenzene (purified by sublimation)
    • PT
    • p-Terphenyl (8CI)
    • 1,1′-Biphenyl, 4-phenyl-
    • 4-Phenyl-1,1′-biphenyl
    • NSC 6810
    • p-Diphenylbenzene
    • p-Phenylene trimer
    • p-Triphenyl
    • PPP
    • Santowax P
    • T 3203
    • TP
    • TP (scintillator)
    • p-Terphenyl, analytical standard
    • 1ST001314
    • 1,1'':4'',1''''-Terphenyl
    • T-3203
    • Tannin from pyrogallol
    • PPP (scintillator)
    • p-Terphenyl Solution in Acetone, 1000mug/mL
    • CHEBI:52242
    • 1ST001314-1000
    • F0486-1779
    • AS-12803
    • T0020
    • GWP218ZY6F
    • AB-131/40897106
    • TERPHENYL
    • DTXSID6029121
    • Tox21_202759
    • BDBM50260180
    • AKOS005111366
    • EN300-21317
    • D92686
    • InChI=1/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14
    • AI3-00847
    • NSC6810
    • DTXCID907888
    • MFCD00003061
    • 4-Phenyldiphenyl
    • 1,1'-Biphenyl, 4-phenyl-
    • W-100265
    • CS-W014689
    • CHEMBL491582
    • CAS-92-94-4
    • AC-18695
    • TANNIN PYROGALLOL
    • NCGC00260306-01
    • triphenyl-
    • 92-94-4
    • NCGC00164113-01
    • TERPHENYL, P-
    • WLN: RR DR
    • DB-038209
    • p-Terphenyl, >=99.5% (HPLC)
    • CCRIS 1657
    • HSDB 5280
    • UNII-GWP218ZY6F
    • EINECS 202-205-2
    • NS00003485
    • NSC-6810
    • Z104495322
    • p-Terphenyl suitable for scintillation
    • 1,1':4',1'-Terphenyl
    • Biphenyl, 4-phenyl-
    • Pyrogallol tannin
    • p-Terphenyl, suitable for scintillation, >=98.5% (HPLC)
    • 4-phenyl-1,1'-biphenyl
    • Q20965188
    • STL069547
    • T3263
    • MDL: MFCD00003061
    • Inchi: 1S/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14H
    • Chave InChI: XJKSTNDFUHDPQJ-UHFFFAOYSA-N
    • SMILES: C1C=CC(C2C=CC(C3C=CC=CC=3)=CC=2)=CC=1
    • BRN: 1908447

Propriedades Computadas

  • Massa Exacta: 230.11000
  • Massa monoisotópica: 230.10955
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 198
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: none
  • Superfície polar topológica: 0

Propriedades Experimentais

  • Potencial de ionização: 7.78
  • Cor/Forma: 白色鳞片状结晶
  • Densidade: 1.23
  • Ponto de Fusão: 212.0 to 216.0 deg-C
  • Ponto de ebulição: 389 °C(lit.)
  • Ponto de Flash: 华氏:404.6 °F
    摄氏:207 °C
  • Índice de Refracção: 1.5500 (estimate)
  • Coeficiente de partição da água: 几乎不溶
  • Estabilidade/Prazo de validade: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 0.00000
  • LogP: 5.02060
  • λmax: 276(Cyclohexane)(lit.)
  • Solubilidade: 溶于热苯,微溶于醚和二硫化碳,极难溶于乙醇和乙酸。

4-phenyl-1,1'-biphenyl Informações de segurança

  • Símbolo: GHS07 GHS09
  • Pedir:警告
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315-H319-H335-H400
  • Declaração de Advertência: P261-P273-P305 + P351 + P338
  • Número de transporte de matérias perigosas:UN 3077 9/PG 3
  • WGK Alemanha:2
  • Código da categoria de perigo: 36/37/38-50/53
  • Instrução de Segurança: S26-S37-S61-S60
  • RTECS:WZ6475000
  • Identificação dos materiais perigosos: Xi
  • Termo de segurança:4.1
  • Grupo de Embalagem:II; III
  • Frases de Risco:R36/37/38
  • TSCA:Yes
  • Condição de armazenamento:Store at room temperature

4-phenyl-1,1'-biphenyl Dados aduaneiros

  • CÓDIGO SH:2902909090
  • Dados aduaneiros:

    中国海关编码:

    2902909090

    概述:

    2902909090. 其他芳香烃. 增值税率:17.0%. 退税率:9.0%. 监管条件:无. 最惠国关税:2.0%. 普通关税:30.0%

    申报要素:

    品名, 成分含量

    Summary:

    2902909090 other aromatic hydrocarbons。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:2.0%。General tariff:30.0%

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4-phenyl-1,1'-biphenyl Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Ceric ammonium nitrate ,  Tetrabutylammonium hydrogen sulfate Solvents: Chloroform
Referência
Generation of the 1,4-diphenylcyclohexane-1,4-diyl radical cation by cerium(IV) catalyzed denitrogenation of the azoalkane 1,4-diphenyl-2,3-diazabicyclo[2.2.2]oct-2-ene and its reluctance to undergo Cope rearrangement
Adam, Waldemar; Grabowski, Sven; Miranda, Miguel A.; Ruebenacker, Martin, Journal of the Chemical Society, 1988, (2), 142-3

Método de produção 2

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium chloride ,  N2,N2,N6,N6-Tetrakis[(diphenylphosphino)methyl]-2,6-pyridinediamine Solvents: Dimethylacetamide ;  1 h, 100 °C
1.2 Solvents: o-Xylene ;  2 h, 90 °C
Referência
N,N,N',N'-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine/palladium catalyzed Suzuki-Miyaura coupling of aryl and heteroaryl halides
Guo, Fei-chen; Zhou, Rong; Jiang, Zhi-jie; Wang, Wei; Fu, Hai-yan; et al, Catalysis Communications, 2015, 66, 87-90

Método de produção 3

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-4)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Ethanol ;  6 h, 60 °C
Referência
Cyclometalated 2-Phenylimidazole Palladium Carbene Complexes in the Catalytic Suzuki-Miyaura Cross-Coupling Reaction
Micksch, Maik; Tenne, Mario; Strassner, Thomas, Organometallics, 2014, 33(15), 3966-3976

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 18-Crown-6 ,  Palladium trifluoroacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Carbon dioxide ;  18 h, 110 bar, 120 °C
Referência
The Suzuki-Miyaura cross-coupling of bromo- and chloroarenes with arylboronic acids in supercritical carbon dioxide
Kuchurov, Ilya V.; Vasil'ev, Andrei A.; Zlotin, Sergei G., Mendeleev Communications, 2010, 20(3), 140-142

Método de produção 5

Condições de reacção
1.1 Catalysts: [1,1′-Binaphthalene]-4,4′-diamine (complexes with palladium dichloride) ,  Palladium chloride (complexes with naphthidine) Solvents: 1,4-Dioxane ;  2 h, rt
1.2 Reagents: Tripotassium phosphate Solvents: 1,4-Dioxane ;  5 min, rt
1.3 5 h, 80 °C
Referência
Naphthidine di(radical cation)s-stabilized palladium nanoparticles for efficient catalytic Suzuki-Miyaura cross-coupling reactions
Desmarets, Christophe; Omar-Amrani, Rafik; Walcarius, Alain; Lambert, Jacques; Champagne, Benoit; et al, Tetrahedron, 2008, 64(2), 372-381

Método de produção 6

Condições de reacção
1.1 Reagents: Tripotassium phosphate ,  Potassium fluoride Catalysts: Disodium tetrachloropalladate Solvents: Dimethyl sulfoxide ,  Water ;  55 h, rt → 80 °C; 18 h, 80 °C; 80 °C → rt
Referência
Homogeneous catalysts supported on soluble polymers: biphasic Suzuki-Miyaura coupling of aryl chlorides using phase-tagged palladium-phosphine catalysts
An der Heiden, Markus; Plenio, Herbert, Chemistry - A European Journal, 2004, 10(7), 1789-1797

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Copper Solvents: Dimethylformamide
1.2 -
Referência
Copper-Catalyzed Suzuki Cross-Coupling Using Mixed Nanocluster Catalysts
Thathagar, Mehul B.; Beckers, Jurriaan; Rothenberg, Gadi, Journal of the American Chemical Society, 2002, 124(40), 11858-11859

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Chitosan, N-2-propyn-1-yl (propargylated-chitosan functionalized iron oxide supported; post-treated with Pd(OAc)2) Solvents: Ethanol ,  Water ;  2 h, 80 °C
Referência
Triazole framework: a strategic structure for C-H···X hydrogen bonding and practical design of an effective Pd-catalyst for carbonylation and carbon-carbon bond formation
Mohammadsaleh, Fatemeh; Jahromi, Maryam Dehdashti; Hajipour, Abdol Reza; Hosseini, Seyed Mostafa; Niknam, Khodabakhsh, RSC Advances, 2021, 11(34), 20812-20823

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Palladium diacetate ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ;  7 - 8 h, 90 °C
Referência
Buchwald ligand-assisted Suzuki cross-coupling of polychlorobenzenes
Vasil'ev, Andrei A.; Burukin, Alexander S.; Zhdankina, Galina M.; Zlotin, Sergei G., Mendeleev Communications, 2021, 31(3), 400-402

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Silica ,  N4-[3-(Triethoxysilyl)propyl]-2,4,6-pyrimidinetriamine (palladium complexes) Solvents: Ethanol ,  Water ;  15 min, 100 °C
Referência
The synthesis of SBA-Pr-3AP@Pd and its application as a highly dynamic, eco-friendly heterogeneous catalyst for Suzuki-Miyaura cross-coupling reaction
Mohajer, Fatemeh ; Mohammadi Ziarani, Ghodsi; Badiei, Alireza, Research on Chemical Intermediates, 2020, 46(11), 4909-4922

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ;  10 min; 3 min, 80 °C
1.2 Solvents: Ethanol ;  30 min, 80 °C
Referência
Minimalization of Metallic Pd Formation in Suzuki Reaction with a Solid-State Organometallic Catalyst
Li, Bowen ; Zeng, Hua Chun, ACS Applied Materials & Interfaces, 2020, 12(30), 33827-33837

Método de produção 12

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium Solvents: Ethanol ,  Water ;  6 h, 80 °C
Referência
Spatially isolated palladium in porous organic polymers by direct knitting for versatile organic transformations
Wang, Xinbo; Min, Shixiong; Das, Swapan K.; Fan, Wei; Huang, Kuo-Wei; et al, Journal of Catalysis, 2017, 355, 101-109

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Graphene Solvents: Dimethylformamide ,  Water ;  6 min, 90 °C
Referência
3D graphene/nylon rope as a skeleton for noble metal nanocatalysts for highly efficient heterogeneous continuous-flow reactions
Zhang, Sai; Shen, Xuetao; Zheng, Zhiping; Ma, Yuanyuan; Qu, Yongquan, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2015, 3(19), 10504-10511

Método de produção 14

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-[2,6-Bis[(di-1-piperidinylphosphino-κP)amino]phenyl-κC]chloropalladium Solvents: 1-Butanol ,  1,4-Dioxane ,  Water ;  25 °C; 0.5 h, 25 °C → 100 °C
1.2 Reagents: Water ;  100 °C; 100 °C → rt
Referência
The 1,3-Diaminobenzene-Derived Aminophosphine Palladium Pincer Complex {C6H3[NHP(piperidinyl)2]2Pd(Cl)} - A Highly Active Suzuki-Miyaura Catalyst with Excellent Functional Group Tolerance
Bolliger, Jeanne L.; Frech, Christian M., Advanced Synthesis & Catalysis, 2010, 352(6), 1075-1080

Método de produção 15

Condições de reacção
1.1 Reagents: Silver carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Referência
Efficient synthesis of substituted terphenyls by Suzuki coupling reaction
Chaumeil, Helene; Le Drian, Claude; Defoin, Albert, Synthesis, 2002, (6), 757-760

Método de produção 16

Condições de reacção
1.1 Reagents: Tetrabutylammonium bromide ,  Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Dimethylformamide
Referência
PdCl2(SEt2)2 and Pd(OAc)2: simple and efficient catalyst precursors for the Suzuki cross-coupling reaction
Zim, Danilo; Monteiro, Adriano L.; Dupont, Jairton, Tetrahedron Letters, 2000, 41(43), 8199-8202

Método de produção 17

Condições de reacção
1.1 Reagents: Tripotassium phosphate Solvents: Ethanol ,  Water ;  1 h, rt
Referência
Palladium-Anchored N-Heterocyclic Carbenes in a Porous Organic Polymer: A Heterogeneous Composite Catalyst for Eco-Friendly C-C Coupling
Let, Sumanta; Dam, Gourab K.; Samanta, Partha ; Fajal, Sahel ; Dutta, Subhajit ; et al, Journal of Organic Chemistry, 2022, 87(24), 16655-16664

Método de produção 18

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: 2721440-87-3 Solvents: Methanol ;  3 h, reflux
Referência
Synthesis of tetranuclear complex of Pd(II) with thiosemicarbazone ligands derived from 2-quinolone and its catalytic evaluation in Suzuki-Miyaura-type coupling reactions and alkoxylation of chloroquinolines
Nandhini, Sundar ; Dharani, Sivadasan ; Elamathi, Chennakrishnan ; Dallemer, Frederic ; Prabhakaran, Rathinasabapathi, Applied Organometallic Chemistry, 2021, 35(12),

Método de produção 19

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: [9-(Amino-κN)-2,3,5,6,14,15-hexafluoro-9,10-dihydro-9,10[1′,2′]-benzenoanthracen… Solvents: Isopropanol ;  2 h, 80 °C
Referência
Triptycene ring metal palladium compound and use thereof
, China, , ,

Método de produção 20

Condições de reacção
1.1 Catalysts: Palladium diacetate ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Tetrahydrofuran ;  rt; 16 h, 80 °C
Referência
Aryl Fluoride Activation through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study
Wu, Chen ; McCollom, Samuel P.; Zheng, Zhipeng; Zhang, Jiadi; Sha, Sheng-Chun; et al, ACS Catalysis, 2020, 10(14), 7934-7944

4-phenyl-1,1'-biphenyl Raw materials

4-phenyl-1,1'-biphenyl Preparation Products

4-phenyl-1,1'-biphenyl Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:92-94-4)4-phenyl-1,1'-biphenyl
Número da Ordem:A844395
Estado das existências:in Stock
Quantidade:1kg
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:02
Preço ($):183.0
E- mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:92-94-4)对三联苯
Número da Ordem:LE1649053;LE15103;LE4929
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:31
Preço ($):discuss personally
E- mail:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:92-94-4)p-Terphenyl
Número da Ordem:1649053
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Monday, 14 April 2025 21:49
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:92-94-4)4-phenyl-1,1'-biphenyl
A844395
Pureza:99%
Quantidade:1kg
Preço ($):183.0
E- mail
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92-94-4)对三联苯
LE1649053;LE15103;LE4929
Pureza:99%/99%/99%
Quantidade:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Preço ($):Inquérito/Inquérito/Inquérito
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